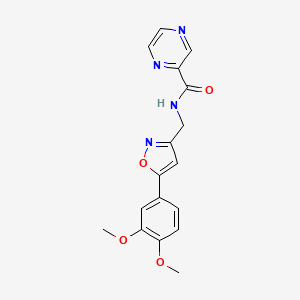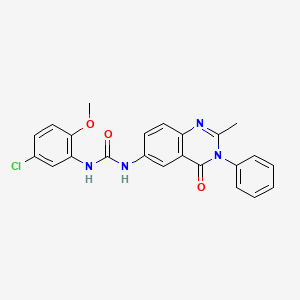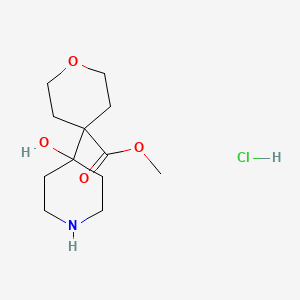
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO4 and a molecular weight of 279.76 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities . This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the nucleophilic ring-opening of oxazolidinones followed by esterification and hydrochloride salt formation . The key steps include:
Nucleophilic Ring-Opening: This step involves the reaction of 3-(4-chlorophenyl)-oxazolidin-2-one with a nucleophile to form an intermediate.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .
類似化合物との比較
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar chemical properties.
Methyl 4-hydroxypiperidine-1-carboxylate: Another ester derivative with comparable reactivity.
Uniqueness
Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.ClH/c1-16-10(14)11(4-8-17-9-5-11)12(15)2-6-13-7-3-12;/h13,15H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEVRTCIAVJBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
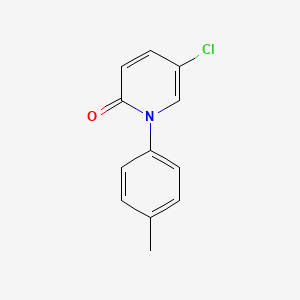
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
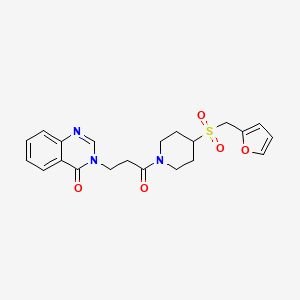
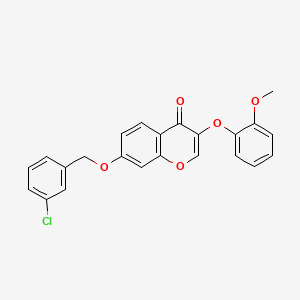
![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)
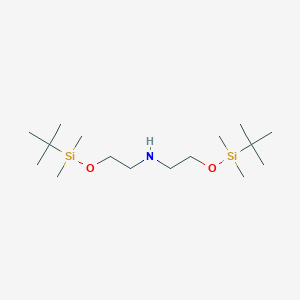
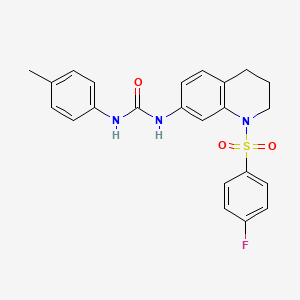
![2-{[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2682812.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2682813.png)
![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)
